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Compound of Interest

Compound Name: 6-Fluorochroman-3-carboxylic acid

CAS No.: 944899-27-8

Cat. No.: B3059123

Get Quote

As researchers and drug development professionals, we often encounter novel chemical

entities with sparse publicly available data. 6-Fluorochroman-3-carboxylic acid (CAS

944899-27-8) is one such compound. A thorough search of scientific literature and chemical

databases reveals a significant lack of specific experimental data for this precise molecule.

This guide, therefore, adopts a predictive and comparative approach, grounded in established

chemical principles and data from closely related structural analogues. By examining these

analogues, we can construct a robust, scientifically-grounded profile of the target molecule's

expected properties, synthesis, and potential applications. This document is designed to serve

as an authoritative resource for any scientist intending to synthesize, handle, or utilize 6-
Fluorochroman-3-carboxylic acid in their research.

The primary analogues referenced in this guide are:

6-Fluorochromone-3-carboxylic acid (CAS 71346-17-3): The direct synthetic precursor,

differing only in the oxidation state of the pyran ring.
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6-Bromochroman-3-carboxylic acid: A structural analogue with a different halogen at the 6-

position, providing insight into the chroman-3-carboxylic acid core.[1]

6-Fluorochroman-2-carboxylic acid (CAS 99199-60-7): An isomer that informs on the

properties of the 6-fluorochroman scaffold.[2][3][4]

Part 1: Physicochemical and Spectroscopic Profile
The introduction of a fluorine atom and a carboxylic acid group to the chroman scaffold

significantly influences its electronic properties, solubility, and potential for intermolecular

interactions—key factors in medicinal chemistry.

Core Physicochemical Properties
The properties of 6-Fluorochroman-3-carboxylic acid can be predicted and compared with its

experimentally characterized analogues.

Property
6-Fluorochroman-
3-carboxylic acid
(Target)

6-Fluorochromone-
3-carboxylic acid

6-Fluorochroman-
2-carboxylic acid

CAS Number 944899-27-8 71346-17-3 99199-60-7[2]

Molecular Formula C₁₀H₉FO₃ C₁₀H₅FO₄[5] C₁₀H₉FO₃[2]

Molecular Weight 196.18 g/mol 208.14 g/mol [5] 196.18 g/mol [2]

Appearance
Predicted: White to

off-white solid
White solid[6] Not specified

Melting Point (°C) Predicted: 130-150 234-238[5][7] 126[2]

Boiling Point (°C)
Predicted: ~358 at

760 mmHg
Not applicable ~358 at 760 mmHg[2]

Density (g/cm³) Predicted: ~1.3-1.4 Not specified 1.365[2]

Note: Predicted values for the target compound are derived from the properties of its isomers

and related structures.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pdf.benchchem.com/2845/A_Spectroscopic_Comparison_of_6_Bromochromane_3_carboxylic_Acid_with_Its_Precursors.pdf
https://pure-synth.com/product-detail/6-fluorochroman-2-carboxylic-acid-98-0-gc-69734
https://pubs.rsc.org/en/content/articlelanding/2022/gc/d1gc04512a
https://www.bldpharm.com/products/99199-60-7.html
https://www.benchchem.com/product/b3059123/docs?utm_src=pdf-body#foreword-navigating-data-scarcity-for-a-novel-research-compound
https://pure-synth.com/product-detail/6-fluorochroman-2-carboxylic-acid-98-0-gc-69734
https://www.sigmaaldrich.com/JP/ja/product/aldrich/543640
https://pure-synth.com/product-detail/6-fluorochroman-2-carboxylic-acid-98-0-gc-69734
https://www.sigmaaldrich.com/JP/ja/product/aldrich/543640
https://pure-synth.com/product-detail/6-fluorochroman-2-carboxylic-acid-98-0-gc-69734
https://pdfs.semanticscholar.org/cd14/8577c51f74ffb166913b49451f7897d6a9b3.pdf
https://www.sigmaaldrich.com/JP/ja/product/aldrich/543640
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB9504703.htm
https://pure-synth.com/product-detail/6-fluorochroman-2-carboxylic-acid-98-0-gc-69734
https://pure-synth.com/product-detail/6-fluorochroman-2-carboxylic-acid-98-0-gc-69734
https://pure-synth.com/product-detail/6-fluorochroman-2-carboxylic-acid-98-0-gc-69734
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059123?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Comparison of Target Molecule and Key
Analogues

6-Fluorochroman-3-carboxylic acid
(Target Molecule)

6-Fluorochromone-3-carboxylic acid
(Precursor)

6-Fluorochroman-2-carboxylic acid
(Isomer)
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Caption: Chemical structures of the target molecule and its key analogues.

Predicted Spectroscopic Signature
The identification and characterization of 6-Fluorochroman-3-carboxylic acid would rely on a

combination of standard spectroscopic techniques. The expected spectral data are as follows,

based on established principles and data from its analogues.[1]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the

different proton environments.

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is predicted to appear in

the 10-12 ppm region, which is a characteristic signal for carboxylic acids.[8][9]

Aromatic Protons (Ar-H): Three protons on the fluorinated benzene ring will appear in the

aromatic region (~6.8-7.5 ppm), showing complex splitting patterns (doublets and doublets of

doublets) due to H-H and H-F coupling.

Chroman Protons (-CH-, -CH₂-): The aliphatic protons on the dihydropyran ring are expected

in the upfield region. The proton at C3 will likely be a multiplet around 2.8-3.2 ppm. The

protons at C2 and C4 will appear as multiplets between 4.0-4.8 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides key information about the carbon

framework.
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Carbonyl Carbon (-COOH): This carbon is expected to be the most downfield signal, typically

in the 160-180 ppm range.[8][9] For comparison, the carboxylic carbon in 6-Fluorochromone-

3-carboxylic acid appears at 164.07 ppm.[6][10]

Aromatic Carbons: Six signals are expected in the 110-160 ppm range. The carbon attached

to the fluorine (C6) will show a large C-F coupling constant.

Aliphatic Carbons (C2, C3, C4): These carbons will appear in the more shielded region of the

spectrum, typically between 20-70 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional

groups.

O-H Stretch: A very broad absorption band is expected in the 2500-3500 cm⁻¹ region,

characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8][9]

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the

carbonyl of the carboxylic acid.[9]

C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region will indicate the presence of

the carbon-fluorine bond.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent

molecular ion peak (M⁺) at m/z 196. Key fragmentation patterns would include the loss of the

carboxyl group (-COOH, M-45) and the loss of water (-H₂O, M-18).[8][9]

Part 2: Synthesis and Reactivity
A robust synthetic strategy is crucial for obtaining high-purity material for research. While a

direct, published synthesis for 6-Fluorochroman-3-carboxylic acid is not available, a logical

and high-yielding pathway can be designed based on the synthesis of its chromone precursor.

Proposed Two-Step Synthetic Pathway
The most direct route involves the synthesis of 6-Fluorochromone-3-carboxylic acid followed by

a selective reduction of the pyran ring's double bond.

Caption: Proposed synthetic workflow for 6-Fluorochroman-3-carboxylic acid.
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Experimental Protocol: Synthesis of Precursor (6-
Fluorochromone-3-carboxylic acid)
This protocol is adapted from the work of Gordon, A. T. et al., which describes the synthesis of

various chromone-3-carboxylic acids.[6][10]

Causality: The synthesis begins with a Vilsmeier-Haack formylation, which is a reliable method

for installing a formyl group onto an activated aromatic ring system, leading to the key aldehyde

intermediate. This aldehyde is then oxidized to the carboxylic acid using a Pinnick oxidation,

chosen for its high selectivity and mild conditions, which prevents unwanted side reactions.

Step 1: Vilsmeier-Haack Formylation

Reagents: 5-Fluoro-2-hydroxyacetophenone, Phosphorus(V) oxychloride (POCl₃), N,N-

Dimethylformamide (DMF).

Procedure: a. In a three-necked flask equipped with a dropping funnel and under an inert

atmosphere (N₂), cool DMF to 0°C. b. Add POCl₃ dropwise to the cooled DMF with vigorous

stirring, maintaining the temperature below 5°C. c. After the addition is complete, allow the

mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent. d. Add a solution of 5-

Fluoro-2-hydroxyacetophenone in DMF dropwise to the reaction mixture. e. Allow the

reaction to warm to room temperature and stir for 12 hours. f. Quench the reaction by

pouring it slowly onto crushed ice. g. The resulting precipitate, 6-Fluoro-4-oxo-4H-chromene-

3-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Pinnick Oxidation

Reagents: 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde, Sodium chlorite (NaClO₂),

Sulfamic acid, Dichloromethane (DCM), Water.

Procedure: a. Dissolve the aldehyde intermediate from Step 1 in a mixture of DCM and

water. b. Cool the solution to 0°C in an ice bath. c. Add sulfamic acid, followed by the portion-

wise addition of sodium chlorite, ensuring the temperature remains below 10°C. d. Allow the

reaction to warm to room temperature and stir for 12 hours. e. After completion, separate the

organic layer. Extract the aqueous layer with DCM. f. Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g.
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Recrystallize the crude solid from a methanol/water mixture to yield pure 6-Fluorochromone-

3-carboxylic acid.[6][10]

Experimental Protocol: Proposed Reduction to 6-
Fluorochroman-3-carboxylic acid
Causality: Catalytic hydrogenation is the method of choice for reducing the endocyclic double

bond of the chromone without affecting the aromatic ring or the carboxylic acid. Palladium on

carbon (Pd/C) is a highly effective and standard catalyst for this type of transformation.

Reagents: 6-Fluorochromone-3-carboxylic acid, Palladium on carbon (10% Pd/C), Ethanol

(or a suitable solvent like Ethyl Acetate), Hydrogen gas (H₂).

Procedure: a. In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 6-

Fluorochromone-3-carboxylic acid in ethanol. b. Carefully add the 10% Pd/C catalyst

(typically 5-10 mol%) to the solution. c. Seal the vessel and purge it several times with an

inert gas (N₂ or Argon) before introducing hydrogen gas. d. Pressurize the vessel with H₂

(e.g., to 50 psi) and begin vigorous agitation. e. Monitor the reaction progress by observing

hydrogen uptake or by TLC/LC-MS analysis. f. Once the reaction is complete, carefully vent

the hydrogen and purge the vessel with an inert gas. g. Filter the reaction mixture through a

pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. h.

Concentrate the filtrate under reduced pressure to obtain the crude 6-Fluorochroman-3-
carboxylic acid, which can be purified further by recrystallization.

Part 3: Applications in Research and Drug
Development
The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array

of biologically active compounds, including antioxidants (like Vitamin E), and other

therapeutics. The incorporation of fluorine can enhance metabolic stability and binding affinity.

Building Block for Novel Therapeutics: As a carboxylic acid, this molecule is an excellent

building block. The acid functionality can be readily converted into esters, amides, or other

functional groups, allowing for its incorporation into larger, more complex molecules for drug

discovery programs.
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Antimicrobial Research: Structurally related fluoroquinolone-3-carboxylic acids are a well-

known class of potent antibacterial agents.[11] While the chroman core differs significantly,

the shared 6-fluoro and 3-carboxylic acid motifs suggest that derivatives of this compound

could be explored for potential antimicrobial activity.

Chiral Synthesis: The carbon at the 3-position is a stereocenter. Resolution of the racemic

mixture or development of an asymmetric synthesis would yield enantiomerically pure (R)-

and (S)-6-Fluorochroman-3-carboxylic acids. Such chiral building blocks are of high value

in the pharmaceutical industry for creating stereospecific drugs.[3]

Part 4: Safety and Handling
No specific safety data sheet (SDS) exists for CAS 944899-27-8. The following guidance is

synthesized from data for its close analogues and general principles for handling acidic organic

compounds.[12][13]

Hazard Identification (Predicted)
Based on the SDS for (R)-6-Fluorochroman-2-carboxylic acid, the target compound should be

handled as a hazardous substance.[13]

Hazard Class Hazard Statement
Precautionary Statement
Codes

Acute Toxicity (Oral, Dermal,

Inhalation)

H302+H312+H332: Harmful if

swallowed, in contact with skin

or if inhaled

P261, P280, P301+P312,

P302+P352

Skin Irritation H315: Causes skin irritation P264, P362+P364

Eye Irritation
H319: Causes serious eye

irritation
P280, P305+P351+P338

Respiratory Irritation
H335: May cause respiratory

irritation
P271, P304+P340

Safe Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[14]

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield that meets

government standards such as NIOSH (US) or EN 166 (EU).[12]

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves

must be inspected before use and disposed of properly after handling.[12]

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[13]

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 (US) or

equivalent particulate respirator.[5]

First Aid Measures
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a

physician.[12]

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[12]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water and consult a physician.[12]

Storage and Disposal
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Consider

storing under an inert atmosphere.

Disposal: Dispose of this material as hazardous waste in accordance with all applicable

local, state, and federal regulations. Do not let the product enter drains.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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